N-[(4-methylphenyl)methyl]sulfamoyl chloride
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Overview
Description
N-[(4-methylphenyl)methyl]sulfamoyl chloride: is an organosulfur compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a benzyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-methylbenzylamine with chlorosulfonic acid. The reaction proceeds as follows:
Reaction of 4-methylbenzylamine with chlorosulfonic acid:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, or thiols
Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Products: Substituted sulfonamides, sulfonate esters, or sulfonate thioesters
-
Hydrolysis:
Reagents: Water or aqueous base
Conditions: Mild to moderate temperatures
Products: Corresponding sulfonic acid and hydrochloric acid
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products:
- Substituted sulfonamides
- Sulfonate esters
- Sulfonate thioesters
Scientific Research Applications
Chemistry: N-[(4-methylphenyl)methyl]sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of sulfonamide-based drugs and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active compounds.
Comparison with Similar Compounds
- N-(4-nitrophenyl)sulfonyl chloride
- N-(4-chlorophenyl)sulfonyl chloride
- N-(4-methoxyphenyl)sulfonyl chloride
Comparison: N-[(4-methylphenyl)methyl]sulfamoyl chloride is unique due to the presence of a methyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity and its interactions with biological targets. Compared to other sulfonyl chlorides, the methyl group can enhance the lipophilicity and potentially alter the pharmacokinetic properties of the resulting sulfonamide derivatives.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-2-4-8(5-3-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRMHLLSQIODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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